molecular formula C18H16N2O3S B2411222 Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate CAS No. 953854-26-7

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate

Cat. No.: B2411222
CAS No.: 953854-26-7
M. Wt: 340.4
InChI Key: SDTSIAQPLHQAIM-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their broad range of biological activities and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid. This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate, which is then further modified to introduce the thienylcarbonylamino group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate
  • 2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline
  • 4-[2-(Diethylamino) ethylamino] quinolin-7-ol

Uniqueness

Ethyl 2-methyl-4-(2-thienylcarbonylamino)quinoline-6-carboxylate is unique due to the presence of the thienylcarbonylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new materials with tailored properties .

Properties

IUPAC Name

ethyl 2-methyl-4-(thiophene-2-carbonylamino)quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-23-18(22)12-6-7-14-13(10-12)15(9-11(2)19-14)20-17(21)16-5-4-8-24-16/h4-10H,3H2,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTSIAQPLHQAIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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